molecular formula C9H3Cl2F2NO2 B6312300 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% CAS No. 1357626-02-8

2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%

Cat. No. B6312300
CAS RN: 1357626-02-8
M. Wt: 266.02 g/mol
InChI Key: PFKJVDZATHNTLQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (DCFCD) is a synthetic compound with a wide range of applications in the fields of medicine, biology, and chemistry. DCFCD is a derivative of the 1,4-benzodioxin family and has a unique chemical structure that has made it a popular choice for scientific research.

Scientific Research Applications

2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been widely used in scientific research due to its unique chemical structure and its ability to act as a catalyst in certain reactions. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the synthesis of various compounds, such as polymers and nanoparticles. It has also been used in the synthesis of drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been used in the study of the structure and function of proteins, as well as in the study of enzyme catalysis.

Mechanism of Action

2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% acts as a catalyst in certain chemical reactions. It can activate certain substrates, such as amines, and can also act as a proton acceptor. 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can also act as a Lewis acid, which means that it can form a bond with a substrate and facilitate the reaction.
Biochemical and Physiological Effects
2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% has been found to inhibit the growth of certain bacteria, fungi, and viruses. It has also been studied for its effects on the immune system and has been found to modulate the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

The use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible compound, and it can be used in a variety of reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% is a highly stable compound, meaning that it is not easily degraded or altered. However, there are some limitations to the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in laboratory experiments. It is a highly reactive compound, meaning that it can react with other compounds and cause unwanted side reactions. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be toxic and should be handled with caution.

Future Directions

The potential future directions for the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% are numerous. One potential direction is the use of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% in the synthesis of new drugs, such as anti-cancer agents and anti-inflammatory agents. Additionally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the study of the structure and function of proteins and enzymes, and it could be used in the synthesis of polymers and nanoparticles. Finally, 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% could be used in the development of new diagnostic and therapeutic methods.

Synthesis Methods

2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% can be synthesized through a variety of methods. One of the most commonly used methods is the two-step synthesis of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% from 2,3-dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin (2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97%). This method involves the reaction of 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with an aqueous solution of sodium hydroxide and a catalytic amount of potassium carbonate. The reaction is carried out at room temperature and yields 2,3-Dichloro-2,3-difluoro-6-cyano-2,3-dihydro-1,4-benzodioxin, 97% with a purity of 97%.

properties

IUPAC Name

2,3-dichloro-2,3-difluoro-1,4-benzodioxine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2NO2/c10-8(12)9(11,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKJVDZATHNTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(C(O2)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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